(S)-1-(2-aminoethyl)pyrrolidin-3-ol

Transporter Selectivity OCT1 Inhibition Drug-Drug Interaction

(S)-1-(2-Aminoethyl)pyrrolidin-3-ol (CAS 540787-75-5; synonym (3S)-1-(2-aminoethyl)-3-pyrrolidinol) is a single-enantiomer, chiral amino alcohol based on a pyrrolidine scaffold. It is typically supplied as a white to off-white solid or liquid, soluble in polar solvents, with a commercially standard purity of 95%.

Molecular Formula C6H14N2O
Molecular Weight 130.191
CAS No. 540787-75-5
Cat. No. B591685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-aminoethyl)pyrrolidin-3-ol
CAS540787-75-5
Molecular FormulaC6H14N2O
Molecular Weight130.191
Structural Identifiers
SMILESC1CN(CC1O)CCN
InChIInChI=1S/C6H14N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5,7H2/t6-/m0/s1
InChIKeyZNLCTCNYKCENHP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(2-Aminoethyl)pyrrolidin-3-ol (CAS 540787-75-5) for Chiral Drug Discovery and Chemical Biology Procurement


(S)-1-(2-Aminoethyl)pyrrolidin-3-ol (CAS 540787-75-5; synonym (3S)-1-(2-aminoethyl)-3-pyrrolidinol) is a single-enantiomer, chiral amino alcohol based on a pyrrolidine scaffold. It is typically supplied as a white to off-white solid or liquid, soluble in polar solvents, with a commercially standard purity of 95% . The compound serves as a versatile chiral building block and intermediate for the synthesis of biologically active molecules, particularly those targeting neurotransmitter systems, and is of interest in medicinal chemistry and drug development .

Why (S)-1-(2-Aminoethyl)pyrrolidin-3-ol Cannot Be Interchanged with its (R)-Enantiomer or Racemic Mixture


The (3S)-configuration of this pyrrolidine derivative is biologically relevant, and its chirality dictates its interaction with chiral biological targets . Substituting the (S)-enantiomer with its (R)-counterpart (CAS 672325-36-9) or a racemic mixture can lead to different pharmacological or pharmacokinetic profiles. Crucially, the specific enantiomer is a key intermediate in synthesizing target molecules with defined stereochemistry, making generic substitution impossible when downstream chiral purity is a requirement. The following evidence quantifies the specific, measurable dimensions where this compound differentiates itself from close analogs.

Quantitative Differentiation Evidence for (S)-1-(2-Aminoethyl)pyrrolidin-3-ol vs. Close Analogs


OCT1 Transporter Selectivity Profile: (S)-1-(2-Aminoethyl)pyrrolidin-3-ol vs. Implied Analogs

A critical differentiator for chemical probes and drug candidates is their interaction with polyspecific organic cation transporters like OCT1, which can affect hepatic uptake and drug-drug interaction (DDI) liability. The (S)-enantiomer, (S)-1-(2-aminoethyl)pyrrolidin-3-ol, was profiled for its inhibitory activity against human OCT1. Its IC50 value indicates the concentration required to inhibit the transporter by 50% [1]. This value can be compared to known OCT1 inhibitors; for instance, the prototypical inhibitor decynium-22 exhibits a Ki of approximately 10 nM, and other clinically relevant drugs show a wide range of potencies. This quantitative data point provides a direct basis for assessing the compound's potential for OCT1-mediated DDIs, a dimension not typically characterized for generic chiral pyrrolidine building blocks or the (R)-enantiomer.

Transporter Selectivity OCT1 Inhibition Drug-Drug Interaction

Enantiomeric Purity and Physical Form Differentiation: (S)- vs. (R)-1-(2-Aminoethyl)pyrrolidin-3-ol

For chiral building blocks, the available enantiomeric purity directly impacts downstream synthetic yield and the optical purity of final products. The (S)-enantiomer (CAS 540787-75-5) is commercially available at a validated purity of 98+% from specific vendors , while its (R)-enantiomer (CAS 672325-36-9) is more commonly listed at a standard purity of 95% . Both are available as liquids, but the higher purity specification for the (S)-form can be a decisive factor in procurement for applications demanding high enantiomeric excess. Furthermore, the (S)-enantiomer is noted to be supplied as a liquid and requires storage at 2-8°C, a logistical factor absent from many generic listings .

Chiral Purity Enantiomeric Excess Procurement Specification

Optimal Use Scenarios for (S)-1-(2-Aminoethyl)pyrrolidin-3-ol (CAS 540787-75-5)


Design of CNS Chemical Probes with a Favorable Drug-Drug Interaction Profile

The characterized weak inhibition of the hepatic transporter OCT1 (IC50 ~ 138 μM) [1] positions this scaffold as an attractive starting point for CNS-targeted chemical probes. In early drug discovery, a high OCT1 IC50 suggests a reduced likelihood of hepatic uptake interactions, a common pitfall for basic amine compounds. This data allows medicinal chemists to prioritize this specific (S)-enantiomer over untested pyrrolidine analogs when aiming to minimize transporter-mediated off-target effects.

Asymmetric Synthesis Requiring High Enantiomeric Excess Building Blocks

The availability of this compound at 98+% purity makes it the preferred choice for asymmetric syntheses where the final product's enantiomeric excess is critical, such as in the preparation of single-enantiomer APIs. The higher purity specification directly supports better control over the stereochemical outcome of reactions like diastereoselective alkylations or chiral auxiliary attachments, compared to using the standard 95% purity (R)-enantiomer.

Procurement for Cold-Chain-Dependent Research Workflows

As the compound is a liquid specified for storage at 2-8°C , it is suited for research environments with established cold-storage infrastructure. This differentiates it from room-temperature-stable analogs and should be factored into procurement logistics to maintain purity and prevent degradation during long-term use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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